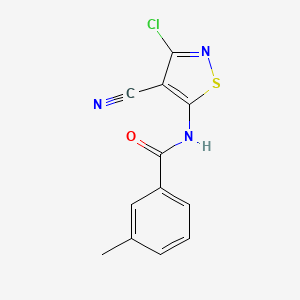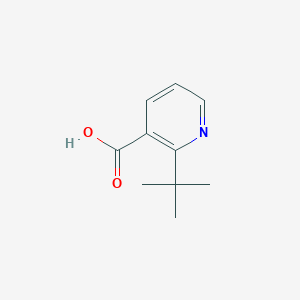![molecular formula C10H15NO B3106784 4-[(Propylamino)methyl]phenol CAS No. 160590-46-5](/img/structure/B3106784.png)
4-[(Propylamino)methyl]phenol
概要
説明
4-[(Propylamino)methyl]phenol is an organic compound with the molecular formula C10H15NO It is characterized by a phenol group substituted with a propylamino methyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Propylamino)methyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with propylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: 4-[(Propylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The imine intermediate formed during synthesis can be reduced to the amine using reducing agents such as NaBH4.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, hydrogen gas with Pd/C catalyst.
Substitution: Nitrating agents (HNO3), sulfonating agents (SO3), and halogenating agents (Cl2, Br2).
Major Products Formed:
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学的研究の応用
4-[(Propylamino)methyl]phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
作用機序
The mechanism of action of 4-[(Propylamino)methyl]phenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenol group can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or altering their conformation.
Cell Signaling: It can modulate cell signaling pathways, such as the NF-kB pathway, which is involved in inflammation and immune response
類似化合物との比較
4-[(Propylamino)methyl]phenol can be compared with other phenolic compounds such as:
4-Hydroxybenzylamine: Similar structure but lacks the propyl group.
4-Methylcatechol: Contains a catechol group instead of a single hydroxyl group.
2,6-Di-tert-butyl-4-(alkylamino)methylphenols: These compounds have bulkier substituents, which can affect their reactivity and applications
特性
IUPAC Name |
4-(propylaminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-7-11-8-9-3-5-10(12)6-4-9/h3-6,11-12H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPQZPMSTMUYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl (4ar,7as)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B3106722.png)







![2-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3106774.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-propylurea](/img/structure/B3106775.png)


